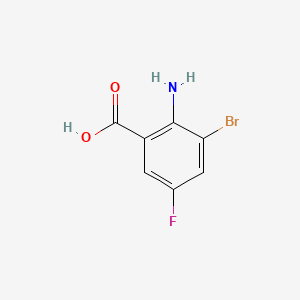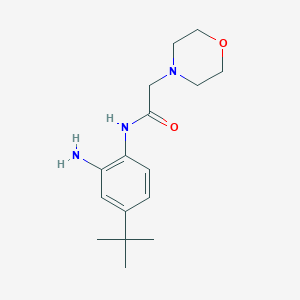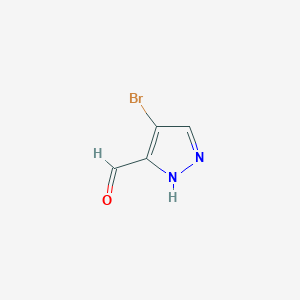
2-Bromo-1-(4-isobutylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-isobutylphenyl)propan-1-one, also known as 2-Bromo-1-phenyl-2-isobutylpropane, is an organic compound belonging to the class of brominated aromatic compounds. It is a colorless liquid with a faint, characteristic odor. It is used in the synthesis of various pharmaceuticals, as well as in the production of dyes and fragrances. It is also used as a reagent in organic synthesis, as a catalyst in the polymerization of olefins, and as a solvent for the extraction of organic compounds.
Applications De Recherche Scientifique
Bromination of Organic Compounds
- Bromo-4-isobutyloxyphenyl carbothioamide has been studied for its role in the bromination of organic compounds. The bromination of 2,3-diarylcyclopent-2-en-1-ones has been explored under various conditions, demonstrating the introduction of a bromine atom in different positions depending on the brominating reagent and solvent used. This method is significant for the synthesis of bromo-substituted 2-cyclopenten-1-ones and their analogues, important synthons in organic synthesis and the preparation of various useful substances (Shirinian et al., 2012).
Optical and Electronic Properties
- The compound's derivatives have been examined for their third-order nonlinear optical properties, indicating potential for optical device applications like optical limiters and switches. This is particularly relevant for specific propane hydrazides (Naseema et al., 2012).
- X-ray structures and computational studies of various cathinones have included analogues of 2-Bromo-1-(4-isobutylphenyl)propan-1-one. These studies contribute to understanding the molecular structures and electronic properties of related compounds (Nycz et al., 2011).
Synthesis of Enantioenriched Compounds
- Enzymatic strategies using racemic amines and prochiral ketones derived from 2-bromophenols or brominated pyridine derivatives have been developed. This approach is valuable for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, precursors of antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).
Antimicrobial Applications
- Substituted phenyl azetidines, including derivatives of this compound, have shown potential as antimicrobial agents. This research contributes to the development of new drugs for combating microbial infections (Doraswamy & Ramana, 2013).
Heterocyclic Derivative Studies
- The bromo-based thiophen chalcone derivative, including 1-(3-Bromo-2-thienyl)-3-[4-(dimethylamino)-phenyl] prop-2-en-1-one, has been investigated for various properties such as spectroscopy, quantum chemistry, and potential as Monoamine oxidase inhibitors (Ramesh et al., 2020).
Safety and Hazards
The safety data sheet for “2-Bromo-1-(4-isobutylphenyl)propan-1-one” indicates that it should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Mécanisme D'action
Target of Action
This compound is primarily used for research purposes .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Like many chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and light exposure .
Analyse Biochimique
Biochemical Properties
2-Bromo-1-(4-isobutylphenyl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly those genes involved in detoxification and stress responses . The compound’s ability to interact with cytochrome P450 enzymes is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including damage to the liver and kidneys . Threshold effects are also noted, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to certain proteins can affect its distribution and overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s effectiveness and its interactions with other biomolecules .
Propriétés
IUPAC Name |
2-bromo-1-[4-(2-methylpropyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGMFVCPJFHTRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
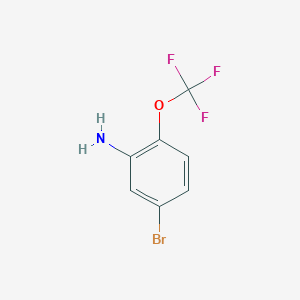
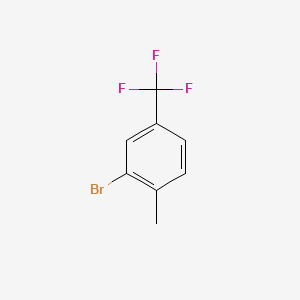
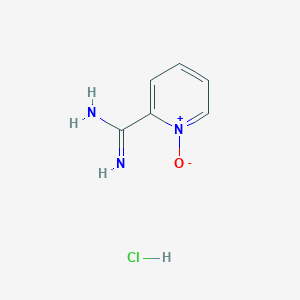

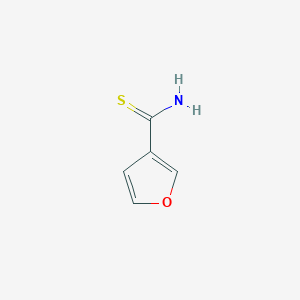
![4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline](/img/structure/B1273074.png)

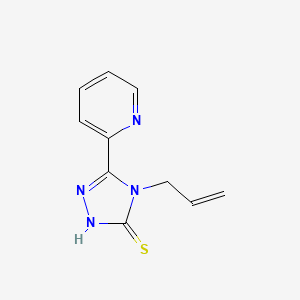
![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)

![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)
